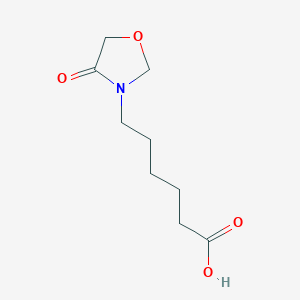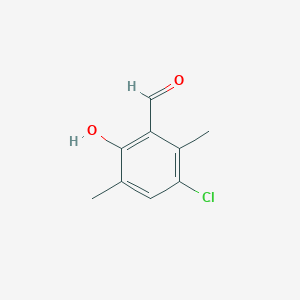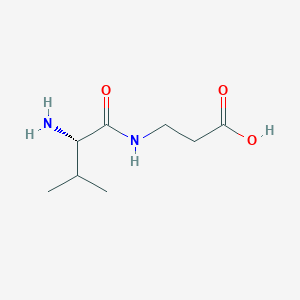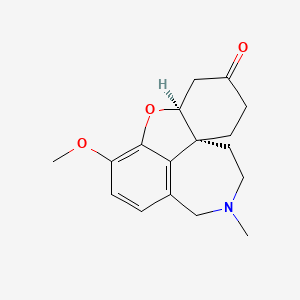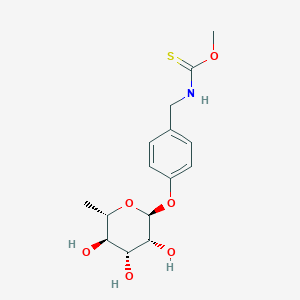
Niazinin
Descripción general
Descripción
Niazinin es un compuesto natural que se aísla de las hojas de la planta Moringa oleifera. Es conocido por sus propiedades hipotensoras, lo que significa que puede reducir la presión arterial. This compound forma parte de un grupo de compuestos que incluye this compound A, this compound B, niazimicin y niaziminin A y B . Estos compuestos son únicos porque son glucósidos de aceite de mostaza y tiocarbamatos, que son raros en la naturaleza .
Aplicaciones Científicas De Investigación
Niazinin tiene varias aplicaciones de investigación científica:
Química: Se estudia por sus propiedades químicas únicas y su potencial como precursor para sintetizar otros compuestos.
Mecanismo De Acción
Niazinin ejerce sus efectos principalmente a través de su interacción con dianas moleculares y vías específicas. Se cree que actúa sobre el sistema cardiovascular modulando la actividad de ciertas enzimas y receptores involucrados en la regulación de la presión arterial . Las dianas moleculares y las vías exactas aún se encuentran en investigación, pero se cree que el grupo tiocarbamato de this compound juega un papel crucial en su actividad biológica .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Niazinin interacts with various biomolecules in biochemical reactions. It has been found to exhibit antiproliferative activity against VEGF-1 & AURKA, which function as proinflammatory factors in proliferation .
Cellular Effects
This compound influences cell function by interacting with VEGF-1 & AURKA proteins. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It acts as an inhibitor of VEGF-1 & AURKA proteins, leading to changes in gene expression .
Métodos De Preparación
Niazinin se aísla típicamente del extracto etanólico de hojas frescas de Moringa oleifera utilizando un procedimiento de aislamiento guiado por bioensayo . El proceso implica varios pasos:
Extracción: Las hojas frescas se sumergen en etanol para extraer los compuestos activos.
Fraccionamiento: El extracto se fracciona luego utilizando técnicas cromatográficas.
Aislamiento: Se aíslan compuestos específicos, incluido this compound, en función de su bioactividad y propiedades químicas.
Análisis De Reacciones Químicas
Niazinin experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar diferentes productos, dependiendo de las condiciones y reactivos utilizados.
Reducción: También puede sufrir reacciones de reducción, aunque las condiciones y reactivos específicos para estas reacciones se informan con menos frecuencia.
Sustitución: This compound puede participar en reacciones de sustitución, particularmente involucrando su grupo tiocarbamato.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados dependen de las condiciones específicas de la reacción, pero a menudo incluyen derivados de tiocarbamato modificados .
Comparación Con Compuestos Similares
Niazinin es parte de un grupo de compuestos aislados de Moringa oleifera, que incluyen niazimin A, niazimin B, niazimicin y niaziminin A y B . Estos compuestos comparten estructuras químicas y actividades biológicas similares, pero difieren en sus grupos funcionales específicos y bioactividades. Por ejemplo:
Niazimin A y B: Estos son glucósidos de carbamato con propiedades hipotensoras similares.
Niazimicin: Este compuesto ha mostrado posibles propiedades anticancerígenas.
Niaziminin A y B: Estos son glucósidos de tiocarbamato con propiedades químicas únicas.
This compound destaca por su estructura específica de tiocarbamato, que es rara en la naturaleza y contribuye a sus actividades biológicas únicas .
Propiedades
IUPAC Name |
O-methyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-8-11(17)12(18)13(19)14(21-8)22-10-5-3-9(4-6-10)7-16-15(23)20-2/h3-6,8,11-14,17-19H,7H2,1-2H3,(H,16,23)/t8-,11-,12+,13+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIAMMQYAZSWRX-CNJBRALLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CNC(=S)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CNC(=S)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147821-57-6 | |
| Record name | Niazinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






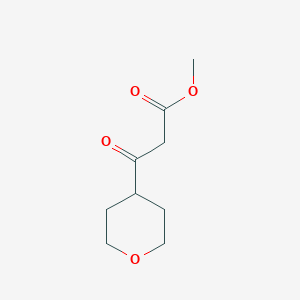
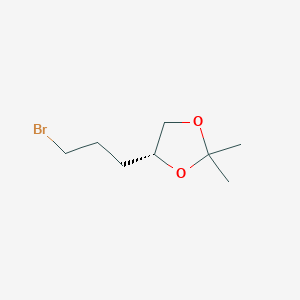
![N-[2-(Furan-2-carbonyl)-4,5-dimethoxy-phenyl]-acetamide](/img/structure/B1639076.png)
